4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID
Overview
Description
4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.
Mechanism of Action
Target of Action
The primary target of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest it may have suitable properties for bioavailability .
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, suggesting that the compound can perform effectively in a variety of environments .
Biochemical Analysis
Biochemical Properties
4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID plays a crucial role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound’s stability and functional group tolerance make it an ideal reagent for these reactions
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role in organic synthesis. It influences cell function by participating in reactions that modify cellular metabolites and signaling molecules
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of boron-carbon bonds in the presence of palladium catalysts The compound’s ability to participate in these reactions is attributed to its stable boron-oxygen bonds and its compatibility with various functional groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness . The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo experiments, although its effectiveness may diminish with prolonged exposure to moisture and air .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At low doses, the compound is generally well-tolerated and exhibits minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role in organic synthesis reactions . It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways is essential for its applications in biochemical research and drug development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of the compound is crucial for optimizing its applications in biochemical research and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions
Scientific Research Applications
4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.
4-Methoxyphenylboronic Acid: Similar to 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID but with a methoxy group instead of a methoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both methoxycarbonyl and dimethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRQLKHCAJPJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478956 | |
Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876189-19-4 | |
Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.